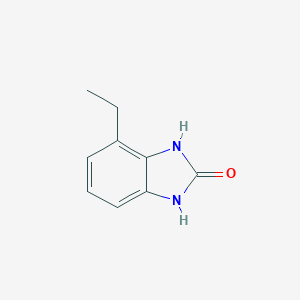![molecular formula C39H55N9O9S3 B012693 (2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 104234-99-3](/img/structure/B12693.png)
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is a synthetic peptide derivative. This compound is known for its chemotactic properties, meaning it can attract cells, particularly polymorphonuclear leukocytes, which are a type of white blood cell . The compound is often used in scientific research to study cell signaling and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine involves multiple steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Formylation: The N-terminal methionine is formylated using formic acid or formyl chloride under mild conditions.
Azidosalicylamido Modification: The lysine residue is modified with 4-azidosalicylic acid using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the SPPS process, followed by large-scale chemical reactors for the subsequent modification steps. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry would be employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: The dithiopropionyl group can be reduced to free thiols.
Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Oxidation: Methionine sulfoxide derivative.
Reduction: Free thiol-containing peptide.
Substitution: Triazole-linked peptide derivatives.
Scientific Research Applications
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies of cell signaling, particularly in immune cells.
Medicine: Investigated for its potential in drug delivery systems due to its ability to target specific cells.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its chemotactic properties. It binds to specific receptors on the surface of polymorphonuclear leukocytes, triggering a signaling cascade that leads to cell migration and activation. The azido and dithiopropionyl groups allow for further functionalization, enabling the compound to be used in various bioorthogonal reactions.
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A simpler formylated tripeptide with similar chemotactic properties.
N-Formylmethionine-leucyl-phenylalanyl-(N-dansyl)lysine: A derivative with a dansyl group for fluorescence studies.
Uniqueness
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is unique due to its multifunctional groups, which allow for a wide range of chemical modifications and applications. The presence of the azido and dithiopropionyl groups makes it particularly versatile for bioorthogonal chemistry and targeted drug delivery.
Properties
CAS No. |
104234-99-3 |
|---|---|
Molecular Formula |
C39H55N9O9S3 |
Molecular Weight |
890.1 g/mol |
IUPAC Name |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
| 104234-99-3 | |
sequence |
MLFX |
Synonyms |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


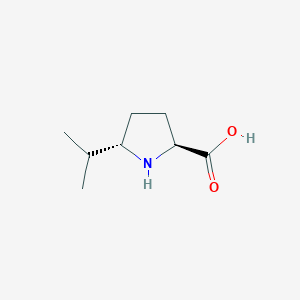
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid](/img/structure/B12614.png)
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

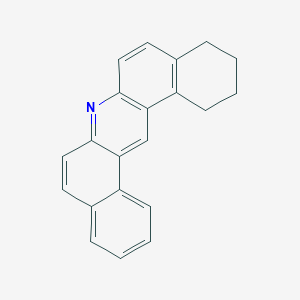

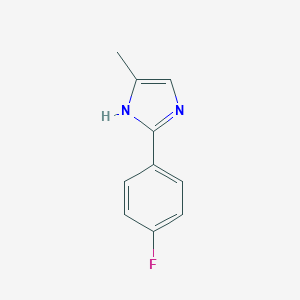
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
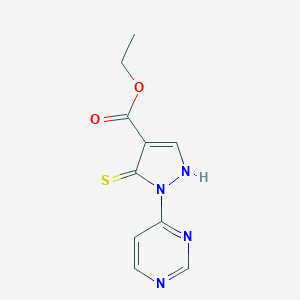

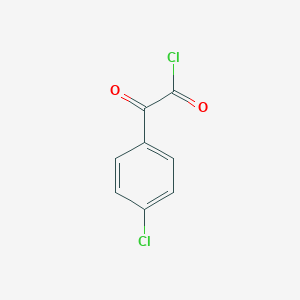
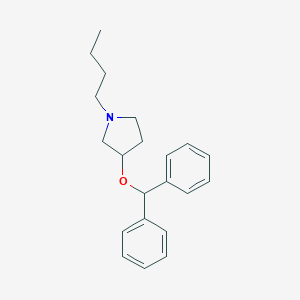
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
